2,2',3,4,5,6-Hexachlorobiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2-chlorophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-4-2-1-3-5(6)7-8(14)10(16)12(18)11(17)9(7)15/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEIBQJFGMERJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074149 | |
| Record name | 2,2',3,4,5,6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26601-64-9, 41411-61-4 | |
| Record name | Hexachlorobiphenyl (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026601649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,5,6-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041411614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,5,6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,5,6-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKA43915PV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Occurrence and Global Distribution Patterns of 2,2 ,3,4,5,6 Hexachlorobiphenyl
Spatial and Temporal Distribution in Abiotic Environmental Compartments
The environmental fate of 2,2',3,4,5,6-Hexachlorobiphenyl (B1329637) is dictated by its physicochemical properties, which allow for its transport across vast distances and partitioning into different environmental media.
Atmospheric Concentrations and Deposition Fluxes
Once introduced into the environment, PCBs, including hexachlorobiphenyls, can volatilize from contaminated soils and water surfaces, entering the atmosphere. nih.gov In the atmosphere, they exist in both the vapor phase and adsorbed to airborne particles. nih.gov This atmospheric presence facilitates their long-range transport to regions far from their original sources, including remote areas like the Arctic. cdc.gov The distribution between the vapor and particulate phases depends on factors such as temperature and the specific properties of the congener. nih.gov
Aquatic System Concentrations: Water Column and Sediments
Due to their hydrophobic nature, hexachlorobiphenyls have a strong tendency to adsorb to particulate matter in the water column. This leads to their accumulation in bottom sediments, which act as a long-term reservoir for these persistent compounds. epa.gov Over time, these contaminated sediments can become a secondary source of PCBs back into the water column through resuspension and other processes.
Table 1: Illustrative Total PCB Concentrations in River Sediments
| Location | Total PCB Concentration (ng/g dry weight) |
| Udu River, Nigeria (Point 1) | 5.34 |
| Udu River, Nigeria (Point 4) | 16.1 |
| Edjeba River, Nigeria | 539.33 - 7858.3 |
| Ugbuwangue River, Nigeria | 178.76 - 1398.29 |
| Ugbori River, Nigeria | 224.81 - 685.19 |
Note: This table shows total PCB concentrations and is for illustrative purposes to demonstrate the range of contamination found in river sediments. Data specific to this compound is limited.
Terrestrial System Concentrations: Soil and Terrestrial Biota
Similar to aquatic sediments, soils can act as a significant reservoir for PCBs, including this compound. Atmospheric deposition is a key pathway for the contamination of soils. nih.gov Once in the soil, the mobility of hexachlorobiphenyls is generally low due to their strong adsorption to soil organic matter. However, they can be subject to localized transport through soil erosion and surface runoff. Information on specific concentrations of this compound in various soil types is not widely documented in readily available literature.
Occurrence in Biotic Environmental Matrices
The lipophilic ("fat-loving") nature of this compound leads to its bioaccumulation in the fatty tissues of living organisms. This process results in the biomagnification of the compound through the food web, with concentrations increasing at higher trophic levels.
Detection in Wild Biota Tissues (e.g., Fish, Birds, Mammals)
Birds: Bird eggs are valuable indicators of environmental contamination. Studies of wild bird eggs from South Africa detected a wide range of PCB congeners, with piscivorous (fish-eating) birds generally showing higher concentrations and a greater proportion of higher-chlorinated PCBs compared to insectivores and granivores. dffe.gov.zaresearchgate.net While specific concentrations for this compound were not detailed, the prevalence of congeners like PCB 138, 153, and 180 suggests that other hexachlorobiphenyls are also likely present. dffe.gov.za Research on the maternal transfer of another hexachlorobiphenyl (PCB 153) in ring doves indicates that the PCB composition of eggs directly reflects the maternal body burden. researchgate.net
Mammals: Marine mammals, being at the top of many aquatic food chains, often exhibit high levels of PCBs. A study of marine mammals from the North Atlantic Ocean conducted a detailed analysis of all 209 PCB congeners and included a chiral analysis of PCB 95, 136, and 149. researchgate.net The detection of PCB 136 in these animals confirms its presence in high-trophic-level species. The non-racemic enantiomer fractions observed for some chiral PCBs suggest that enantiomer-selective metabolism may occur in these animals. researchgate.net Studies on the metabolism of a different hexachlorobiphenyl isomer (2,2',3,3',6,6'-hexachlorobiphenyl, also sometimes referred to as PCB 136) in rat liver microsomes have shown that metabolism is species-dependent. nih.govnih.gov
Table 2: Illustrative Total PCB Concentrations in Biota
| Biota | Location | Total PCB Concentration |
| Siganus rivulatus (muscle) | Latakia, Syria | 61.2 - 67.9 µg/g |
| White-breasted Cormorant (eggs) | South Africa | 415 ng/g ww |
| African Darter (eggs) | South Africa | 250 ng/g ww |
| Killer Whale (muscle) | North Atlantic Ocean | 318 mg/kg lipid |
Note: This table provides examples of total PCB concentrations in various wildlife to illustrate the magnitude of bioaccumulation. Data specific to this compound is limited.
Congener-Specific Profiles in Environmental Samples
The relative abundance of different PCB congeners, known as the congener profile, can provide insights into the sources and environmental fate of PCB contamination. While detailed congener profiles that specifically quantify this compound are not extensively reported across all environmental matrices, some studies provide valuable information.
In the study of marine mammals from the North Atlantic, the detailed analysis of all 209 congeners would have provided a clear picture of the relative abundance of PCB 136 in those samples. researchgate.net The authors noted that many PCB profiles did not resemble the typical commercial Aroclor mixtures, suggesting that the patterns were influenced by biotransformation and elimination processes that favor the persistence of certain congeners. researchgate.net The prevalence of congeners like PCB 138, 153, and 180 in many environmental samples suggests that these more persistent congeners often dominate the PCB profile in biota. researchgate.net Understanding the specific contribution of this compound to these profiles is crucial for a complete assessment of its environmental impact.
Environmental Fate and Transformation Processes of 2,2 ,3,4,5,6 Hexachlorobiphenyl
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of chemical compounds by non-living factors in the environment. For PCBs, these processes are generally slow but play a role in their ultimate fate.
Photodegradation, or the breakdown of molecules by light, is a potential abiotic pathway for PCBs. In aquatic systems, the presence of dissolved organic matter (DOM) can significantly influence the phototransformation of organic contaminants. researchgate.net Under solar irradiation, DOM can produce reactive oxygen species such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which can accelerate the degradation of PCBs. researchgate.net The effectiveness of photodegradation can be influenced by factors such as the initial concentration of the pollutant and the pH of the surrounding medium. While these general principles apply to the PCB class, specific studies detailing the photodegradation rates and mechanisms for 2,2',3,4,5,6-Hexachlorobiphenyl (B1329637) were not found.
Hydroxyl radicals (•OH) are highly reactive oxidants that play a crucial role in the chemical transformation of organic compounds in both the atmosphere and aquatic environments. rsc.orgmdpi.com These radicals can initiate oxidation reactions that lead to the breakdown of persistent pollutants. scispace.com The rate constants of •OH reactions with organic compounds are key parameters for estimating their environmental lifetime. rsc.orgmdpi.com While rate constants have been measured for numerous organic compounds, specific kinetic data for the reaction of hydroxyl radicals with this compound are not detailed in the available research. Generally, olefins and aromatic compounds react with •OH at nearly diffusion-controlled rates in water. scispace.com
Biotransformation and Biodegradation in Environmental Systems
Biotransformation and biodegradation refer to the alteration or breakdown of chemical substances by living organisms, primarily microorganisms and metabolic processes within larger organisms.
Microbial degradation is a significant process for the natural attenuation of PCBs in contaminated environments. dtu.dkresearchgate.net In aerobic conditions, bacteria from genera such as Rhodococcus, Burkholderia, Pseudomonas, and Alcaligenes can degrade PCBs through a cometabolic process involving the biphenyl (B1667301) catabolic pathway. dtu.dkresearchgate.net This process is often initiated by the enzyme biphenyl dioxygenase. researchgate.net Under anaerobic conditions, which are common in sediments, reductive dehalorespiration can occur, where bacteria use PCB congeners as electron acceptors, removing chlorine atoms from the biphenyl structure. researchgate.net While these pathways are well-documented for PCBs as a class, specific research identifying the microbial degradation pathways and resultant metabolites for this compound in soil and sediment is limited. Studies have shown that the degradation efficiency is highly dependent on the congener's chlorination pattern. nih.gov
| Process | Environmental Condition | Key Microbial Action | Common Microbial Genera |
|---|---|---|---|
| Oxidative Degradation | Aerobic | Biphenyl catabolic pathway, ring cleavage | Rhodococcus, Burkholderia, Pseudomonas |
| Reductive Dechlorination | Anaerobic | Removal of chlorine atoms | Dehalorespiring bacteria |
In non-human organisms like fish and mammals, PCBs undergo biotransformation, which is a key factor determining their persistence and toxicity. nih.govnih.gov This metabolic process converts the lipophilic PCB congeners into more polar metabolites that can be more easily excreted from the body. nih.govnih.gov However, the rate of biotransformation is often slow, especially in fish, contributing to the bioaccumulation of these compounds. nih.gov The initial and most critical step in this process is oxidation, primarily catalyzed by the cytochrome P450 enzyme system. nih.gov
The cytochrome P450 (CYP) superfamily of enzymes is the primary system responsible for the Phase I metabolism of PCBs and other xenobiotics. nih.govnih.govmdpi.com These enzymes, located mainly in the liver, introduce an oxygen atom into the PCB molecule, typically forming a hydroxylated PCB metabolite (OH-PCB). nih.govnih.gov The specific CYP isoforms involved in metabolizing a PCB congener can vary between species, leading to different metabolite profiles. nih.gov For instance, CYP1A, CYP2B, and CYP3A families are known to metabolize various PCB congeners. researchgate.net Research has shown that chiral PCBs, including PCB 149, can be enantioselectively metabolized by cytochrome P450 enzymes. acs.org These OH-PCBs can then undergo Phase II conjugation reactions (e.g., with glucuronic acid or sulfate) to further increase their water solubility for excretion. acs.org While this is the established general mechanism, detailed studies identifying the specific human or animal CYP isoforms responsible for the metabolism of this compound and the precise structure of its metabolites are not extensively covered in the provided literature.
| Phase | Primary Enzyme System | Reaction Type | Primary Metabolite |
|---|---|---|---|
| Phase I | Cytochrome P450 (CYP) | Oxidation (Hydroxylation) | Hydroxylated PCBs (OH-PCBs) |
| Phase II | Transferases (e.g., UGT, SULT) | Conjugation | Glucuronide or Sulfate Conjugates |
Biotransformation in Non-Human Organisms (e.g., Fish, Mammals)
Hydroxylated Metabolite Formation in Biota
The biotransformation of this compound (also known as PCB 149) in living organisms primarily involves hydroxylation, a process where a hydroxyl (-OH) group is added to the biphenyl structure. This metabolic step is a crucial detoxification pathway, increasing the water solubility of the compound and facilitating its excretion from the body.
In studies with male Wistar rats, the metabolism of 2,2',3,4,5',6-hexachlorobiphenyl has been shown to predominantly involve hydroxylation at the 3-position of the biphenyl ring. This initial hydroxylation is a key precursor to the formation of other metabolites, such as methylsulfone derivatives. While the 3-hydroxy metabolite is a primary product, the formation of other hydroxylated isomers in various species cannot be ruled out, as the metabolic pathways of PCBs are known to be species-specific. The cytochrome P450 (CYP) enzyme system, particularly the CYP2B subfamily, is instrumental in the hydroxylation of PCBs.
Chiral Biotransformation and Enantiomer Specificity
This compound is a chiral compound, meaning it exists as two non-superimposable mirror images, or enantiomers. The biotransformation of this compound in biological systems often exhibits enantiomer specificity, where one enantiomer is metabolized or retained preferentially over the other. This phenomenon is a critical aspect of its toxicokinetics, as the two enantiomers can have different biological activities and toxicities.
Research has demonstrated the enantioselective transformation of this compound. For instance, studies involving rat liver microsomes have shown a preferential metabolism of the (-)-enantiomer of this compound, a process mediated by the CYP2B1 enzyme. This selective metabolism can lead to an enrichment of the (+)-enantiomer in tissues. The enantioselectivity of metabolic processes highlights the importance of considering the stereochemistry of chiral pollutants when assessing their environmental fate and potential risks.
Methylsulfone Metabolite Formation and Persistence
Following hydroxylation, this compound can undergo further metabolism to form methylsulfone (MeSO2) metabolites. This process involves the replacement of a chlorine atom with a methylsulfonyl group. These metabolites are of significant environmental concern due to their persistence and potential for bioaccumulation.
In male Wistar rats, the metabolism of 2,2',3,4,5',6-hexachlorobiphenyl leads to the formation of both 3- and 4-methylsulfonyl metabolites nih.gov. The ratio of these metabolites can vary between different tissues and over time. For example, in the liver and adipose tissue of rats, the ratio of 3-MeSO2 to 4-MeSO2 metabolites was observed to be between 0.41 and 0.61 at day 4, increasing to 0.85 to 1.00 by day 42 nih.gov. In contrast, the lungs showed a much lower and decreasing ratio over the same period nih.gov.
The distribution of these methylsulfone metabolites is tissue-specific. The 3-methylsulfonyl metabolites show a higher affinity for the liver, while the 4-methylsulfonyl metabolites tend to accumulate more in the lungs nih.gov. This differential tissue distribution suggests distinct binding affinities and potential mechanisms of toxicity for the different methylsulfone isomers. The persistence of these metabolites is a key factor in their long-term toxicological impact.
Below is an interactive data table summarizing the tissue distribution ratios of methylsulfonyl metabolites of 2,2',3,4,5',6-hexachlorobiphenyl in rats at 42 days post-administration.
| Tissue | 3-MeSO2 Metabolite Distribution Ratio | 4-MeSO2 Metabolite Distribution Ratio |
| Liver | 0.21 | > Blood |
| Lung | < Kidney | 4.00 |
| Kidney | > Blood | > Blood |
| Blood | > Lung | > Liver |
| Adipose Tissue | < Lung | < Liver |
Data derived from a study on male Wistar rats, showing the ratio of the metabolite concentration to the unchanged PCB 149 concentration at day 42. nih.gov
Persistence and Environmental Half-Lives of this compound
Due to their chemical stability, polychlorinated biphenyls, including this compound, are highly persistent in the environment. Their resistance to degradation leads to long environmental half-lives, which is the time it takes for half of the initial amount of the substance to disappear from a specific environmental compartment.
Analytical Methodologies for Environmental Congener Specific Quantification of 2,2 ,3,4,5,6 Hexachlorobiphenyl
Sample Collection and Preparation Techniques for Environmental Matrices
The initial and one of the most critical stages in the analysis of 2,2',3,4,5,6-hexachlorobiphenyl (B1329637) is the collection and preparation of the environmental sample. The techniques employed vary depending on the matrix being analyzed—air, water, sediment, or biota—and are designed to isolate and concentrate the target analyte while removing interfering substances.
Water and Sediment Extraction Procedures
The extraction of this compound from water and sediment samples is a critical step to isolate the analyte from the complex matrix. Common methods include solid-phase extraction (SPE), liquid-liquid extraction, and Soxhlet extraction. cdc.gov
For water samples, SPE is a widely used technique where water is passed through a cartridge containing a solid adsorbent that retains the PCBs. nih.gov The PCBs are then eluted from the cartridge with a small volume of solvent. eurofins.com For large volume water samples, such as from lakes, water can be pumped through filters and resin columns to capture the PCBs. nih.gov
For sediment samples, several extraction techniques are employed, including Soxhlet extraction, accelerated solvent extraction (ASE), and microwave-assisted extraction. researchgate.net Soxhlet extraction, a traditional method, involves continuously washing the sample with a solvent over an extended period. publications.gc.ca ASE is a more modern technique that uses elevated temperatures and pressures to extract the analytes more quickly and with less solvent. researchgate.nettdi-bi.com One study found that drying the sediment and then extracting with dichloromethane (B109758) using an ASE system at 100°C and 2,000 psi was effective. tdi-bi.com
The choice of solvent is also crucial. Dichloromethane and toluene (B28343) have been found to be effective solvents for extracting PCBs from sediment samples. researchgate.net Following extraction, the extracts are typically concentrated to a smaller volume before cleanup. tdi-bi.com
Biota Tissue Processing for Lipid Extraction
The analysis of this compound in biological tissues, such as fish, requires the extraction of lipids, as PCBs are lipophilic and accumulate in fatty tissues. cdc.govthermofisher.com It is essential to handle tissues promptly after collection to prevent degradation of lipids and the target analytes. ugent.be Tissues that cannot be processed immediately should be frozen rapidly, for instance, in liquid nitrogen, and stored at very low temperatures. ugent.be
Several methods exist for lipid extraction, with the Folch and Bligh-Dyer methods being foundational. nih.govnih.gov These methods typically involve homogenizing the tissue in a mixture of chloroform (B151607) and methanol. nih.govnih.gov The addition of water creates a biphasic system, with the lipids and PCBs partitioned into the lower chloroform layer. nih.gov
Accelerated solvent extraction (ASE) has also been adapted for the simultaneous extraction of lipids and PCBs from fish tissue. thermofisher.comthermofisher.com This automated technique uses solvents at elevated temperatures and pressures, significantly reducing extraction time and solvent consumption. thermofisher.comthermofisher.com For instance, a method using hexane (B92381) as the extraction solvent in an ASE system can achieve a single extraction for both PCBs and lipid content. thermofisher.com The fat content of the tissue can influence the choice of extraction parameters. thermofisher.com
Clean-up and Fractionation Techniques
After extraction, the sample extracts contain not only the target this compound but also a variety of interfering compounds, such as lipids and other organic matter. cdc.gov Therefore, a clean-up step is necessary to remove these interferences before chromatographic analysis. cdc.gov
Column chromatography is a widely used clean-up technique. cdc.gov Adsorbents like Florisil, silica (B1680970) gel, and alumina (B75360) are commonly used to separate PCBs from other compounds. cdc.govnih.gov For example, Florisil has been successfully used as a fat retainer in pressurized liquid extraction methods for the simultaneous extraction and clean-up of PCBs from animal tissues. nih.gov Acidified silica gel can also be effective for cleaning up extracts from fish and other foodstuffs. nih.gov
Gel permeation chromatography (GPC) is another technique used to separate PCBs from high-molecular-weight compounds like lipids. cdc.gov For extracts from sulfur-containing matrices, treatment with copper may be necessary to remove sulfur interferences. epa.gov
Fractionation may also be employed to separate PCB congeners into different groups, such as non-ortho and mono-ortho substituted congeners, which can have different toxicological properties. cdc.gov
Chromatographic Separation Techniques
Following sample preparation and clean-up, the final step in the quantification of this compound is chromatographic separation and detection. Gas chromatography is the primary technique used for this purpose.
Gas Chromatography (GC) with Capillary Columns
Gas chromatography (GC), particularly with high-resolution capillary columns, is the cornerstone for the separation and quantification of individual PCB congeners. cdc.gov Capillary columns, typically made of fused silica with an internal diameter as small as 0.1 mm and lengths up to 100 m, offer high separation efficiency. 50megs.com
The choice of the stationary phase coated on the inner wall of the capillary column is critical for achieving the desired separation. chromassist.com A (95%) dimethyl-(5%) diphenylpolysiloxane phase is a versatile and widely used stationary phase for PCB analysis due to its thermal stability and ability to separate a broad range of compounds. chromassist.com For more challenging separations, more polar stationary phases, such as those containing cyanopropyl groups, can be employed. tandfonline.comfaustlabscience.de For instance, the co-elution of certain PCB congeners, like CB-138 and CB-163 on a standard 5% phenyl methylpolysiloxane column, can be resolved using a more polar bis-cyanopropylphenyl polysiloxane phase. tandfonline.com
The operating conditions of the GC, including the carrier gas flow rate and oven temperature program, must be optimized to achieve the best separation of the target analytes. nih.gov The separated congeners are then detected using a sensitive and selective detector, most commonly an electron capture detector (ECD) or a mass spectrometer (MS). cdc.gov
High-Performance Liquid Chromatography (HPLC)
While gas chromatography (GC) is more common for PCB analysis, High-Performance Liquid Chromatography (HPLC) presents certain advantages, particularly in minimizing laborious cleanup steps for complex matrices like vegetable oils. chromforum.org However, the application of HPLC for non-hydroxylated PCBs such as this compound is challenging. These compounds lack sites for easy protonation or deprotonation, making them less suitable for common HPLC ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). chromforum.org
For related compounds like hydroxylated PCBs (OH-PCBs), which are metabolites of PCBs, HPLC coupled with tandem mass spectrometry (LC-MS/MS) has been developed. nih.gov These methods often face challenges with the lower resolution of shorter HPLC columns compared to the longer columns used in GC. Furthermore, the low polarity and ionization potential of these compounds can lead to reduced sensitivity in LC-MS/MS applications. nih.gov To overcome these issues, various mobile phase compositions, such as water-methanol or water-acetonitrile with formic acid, are tested to optimize separation and sensitivity. nih.gov
The development of alternative ionization sources, like atmospheric pressure photoionization (APPI), may enhance the utility of HPLC for analyzing nonpolar compounds like this compound in the future. chromforum.org
Detection and Quantification Approaches
Accurate detection and quantification are paramount in environmental analysis. For this compound, mass spectrometry and electron capture detection are the primary techniques employed, each with its own set of advantages and specific applications.
Mass Spectrometry (MS) Applications (e.g., GC-MS, LC-MS, SIM, MRM)
Mass spectrometry is a powerful and versatile technique used in various scientific fields, including environmental analysis, for the identification and quantification of chemical compounds. thermofisher.com When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it provides high selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used method for the analysis of PCBs. nih.govchromtech.net.au In GC-MS, the sample is first vaporized and separated into its components in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule, allows for identification and quantification.
For enhanced sensitivity, Selected Ion Monitoring (SIM) mode is often employed. wikipedia.orgeaslab.comepa.gov Instead of scanning the entire mass range, the mass spectrometer is set to monitor only a few specific ions characteristic of the target analyte, such as this compound. easlab.comepa.gov This significantly increases the signal-to-noise ratio, allowing for lower detection limits. easlab.com A well-developed GC-MS/SIM method can be highly selective for the simultaneous determination of multiple PCB congeners. scielo.br
Table 1: Example GC-MS SIM Parameters for PCB Analysis
| Parameter | Setting |
| GC Column | SCION-5MS, 30m x 0.25mm x 0.25µm scioninstruments.com |
| Injector Temperature | 240°C scioninstruments.com |
| Oven Program | 80°C (hold 2.0 min), then 20°C/min to 325°C (hold 1.25 min) scioninstruments.com |
| Carrier Gas | Helium at 1 mL/min scioninstruments.com |
| MS Transfer Line Temp. | 275°C scioninstruments.com |
| Ion Source Temp. | 300°C scioninstruments.com |
| MS Mode | Electron Ionization (EI) scioninstruments.com |
| Scan Mode | SIM scioninstruments.com |
| This table presents a generalized set of parameters. Actual conditions may vary based on the specific instrument and application. |
Liquid Chromatography-Mass Spectrometry (LC-MS) , as previously mentioned, is less common for non-polar PCBs. However, for more polar metabolites, LC-MS/MS offers a robust analytical approach. nih.gov
Multiple Reaction Monitoring (MRM) , also known as Selected Reaction Monitoring (SRM), is a tandem mass spectrometry (MS/MS) technique that provides even greater selectivity and sensitivity than SIM. proteomics.com.auwikipedia.orglabce.com In MRM, a specific precursor ion for the target compound is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. proteomics.com.aulabce.com This dual-filtering process significantly reduces background noise and matrix interferences, making it ideal for analyzing trace levels of contaminants in complex environmental samples. proteomics.com.aushimadzu.com The transition from the precursor ion to the product ion is highly specific to the analyte, providing a high degree of confidence in the identification and quantification. proteomics.com.au
Table 2: Comparison of MS Detection Modes
| Detection Mode | Principle | Advantages | Common Applications |
| Full Scan | Scans a wide range of m/z ratios. | Provides a full mass spectrum for compound identification. thermofisher.com | Unknown screening, structural elucidation. |
| Selected Ion Monitoring (SIM) | Monitors a few specific m/z ratios. wikipedia.org | Increased sensitivity compared to full scan. easlab.com | Quantitation of known target compounds. taylorandfrancis.com |
| Multiple Reaction Monitoring (MRM) | Monitors a specific precursor-to-product ion transition. labce.com | High selectivity and sensitivity, reduced matrix effects. proteomics.com.aushimadzu.com | Trace-level quantification in complex matrices. peakscientific.com |
| This table provides a summary of the key characteristics of different mass spectrometry detection modes. |
Electron Capture Detection (ECD)
The Electron Capture Detector (ECD) is a highly sensitive detector used in gas chromatography, particularly for electronegative compounds like halogenated hydrocarbons. srigc.comwikipedia.orgscioninstruments.com The ECD contains a radioactive source (typically Nickel-63) that emits beta particles (electrons), creating a constant standing current. srigc.comwikipedia.org When an electronegative analyte, such as this compound, passes through the detector, it captures some of the electrons, causing a decrease in the current. wikipedia.orgscioninstruments.com This decrease is measured as a peak.
The ECD is renowned for its exceptional sensitivity to halogenated compounds, often achieving detection limits in the femtogram (10-15 g) range. wikipedia.org This makes it a valuable tool for trace environmental analysis of PCBs. scioninstruments.com However, the ECD has a more limited linear range compared to mass spectrometers and is not as selective, as any electron-capturing compound can produce a signal. tdi-bi.com Therefore, chromatographic separation must be excellent to avoid co-eluting interferences.
Quality Assurance and Quality Control in Congener-Specific Analysis
To ensure the reliability and comparability of analytical data, rigorous quality assurance (QA) and quality control (QC) procedures are essential. This includes the use of certified reference materials, interlaboratory comparisons, and the application of internal standards and surrogate spikes.
Certified Reference Materials and Interlaboratory Comparisons
Certified Reference Materials (CRMs) are materials with a known and certified concentration of specific analytes. researchgate.net They are used to validate analytical methods and to assess the accuracy of laboratory results. sfei.org CRMs are available for various matrices, such as sediment, fish tissue, and solutions, containing certified concentrations of specific PCB congeners. researchgate.netlgcstandards.com The analysis of CRMs allows laboratories to demonstrate their proficiency and to ensure that their measurements are traceable to a recognized standard. researchgate.net
Internal Standards and Surrogate Spikes
Internal standards are compounds that are chemically similar to the analyte but are not expected to be present in the sample. A known amount of the internal standard is added to the sample extract just before analysis. tdi-bi.com It is used to correct for variations in instrument response and injection volume. Decachlorobiphenyl is often used as an internal standard in PCB congener analysis. ohio.govepa.gov
Surrogate spikes are compounds that are also chemically similar to the analytes of interest but are not naturally found in the samples. torrentlab.com A known amount of the surrogate is added to each sample before the extraction and cleanup procedures. tdi-bi.comsfei.org The recovery of the surrogate is then measured to assess the efficiency of the entire analytical process for each individual sample, from extraction to analysis. sfei.orgtorrentlab.com Commonly used surrogates for PCB analysis include Tetrachloro-m-xylene and isotopically labeled PCB congeners. ohio.govwisconsin.gov Poor surrogate recovery can indicate a problem with the sample preparation, such as incomplete extraction or losses during cleanup. torrentlab.com
Table 3: Common QA/QC Analytes in PCB Analysis
| QA/QC Analyte | Purpose | Example Compounds |
| Internal Standard | Corrects for instrument variability. | Decachlorobiphenyl ohio.govepa.gov |
| Surrogate Spike | Monitors the efficiency of the entire analytical method for each sample. | Tetrachloro-m-xylene, 13C-labeled PCBs ohio.govwisconsin.gov |
| This table outlines the roles of internal standards and surrogate spikes in ensuring the quality of PCB analysis. |
Detection Limits and Quantification Limits
The ability to detect and accurately quantify this compound (PCB 140) is fundamental to assessing its environmental prevalence and potential risks. Analytical methods have evolved to achieve exceptionally low limits of detection (LOD) and limits of quantification (LOQ), often expressed as Method Detection Limits (MDL) and Minimum Levels (ML) or Quantitation Levels (QL). These limits are highly dependent on the analytical technique employed, the sample matrix (e.g., water, soil, sediment), and the presence of interfering substances. epa.gov
Several standardized methods, primarily developed by the U.S. Environmental Protection Agency (EPA), are used for the analysis of PCB congeners. High-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), as outlined in EPA Method 1668, provides the lowest detection limits, typically in the parts-per-quadrillion (ppq) range. For instance, estimated detection limits for various congeners using this method can be as low as 109 to 193 picograms per liter (pg/L) in water and 11 to 19 nanograms per kilogram (ng/kg) in soil or tissue. cdc.gov
Lower resolution methods, such as EPA Method 1628 which uses low-resolution gas chromatography/mass spectrometry (GC/MS), also provide robust congener-specific data. epa.gov While not as sensitive as Method 1668, it is capable of detecting all 209 congeners. epa.gov Other methods like EPA Method 8082A (GC with Electron Capture Detector) and EPA Method 680 (GC/MS for homolog groups) are also utilized, though they generally have higher detection limits, in the parts-per-billion (ppb) range, and may have limitations in resolving individual congeners. epa.govdelaware.gov
Recent advancements in analytical instrumentation, such as gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS), offer a reliable and highly sensitive tool for PCB analysis, with some studies reporting instrument detection limits in the low femtogram (fg) range on-column. thermofisher.com This translates to detection limits in the sub-ng/L range for water and sub-ng/kg range for soil samples. thermofisher.com Another specialized technique, stir bar sorptive extraction (SBSE) followed by thermodesorption-GC/MS, has achieved detection limits between 0.05 and 0.15 ng/L for various PCBs in water. nih.gov
The following table summarizes detection and quantification limits for PCB congeners, including the context for PCB 140, from various analytical methods and matrices.
| Analytical Method | Matrix | Detection Limit (MDL/LOD) | Quantification Limit (ML/QL/LOQ) | Reference |
|---|---|---|---|---|
| EPA Method 1668 (HRGC/HRMS) | Water | ~109 - 193 pg/L (for selected congeners) | Not specified in source | cdc.gov |
| EPA Method 1668 (HRGC/HRMS) | Soil/Sediment/Tissue | ~11 - 19 ng/kg (for selected congeners) | Not specified in source | cdc.gov |
| EPA Method 1628 (GC/MS) | Water, Soil, Tissue | Congener-specific values published in method | Congener-specific values published in method | epa.gov |
| EPA Method 680 (GC/MS Homologs) | Soil/Sediment | ~0.1 - 0.5 µg/kg (ppb) | Not specified in source | delaware.gov |
| GC-MS/MS (Triple Quadrupole) | Water (calculated) | ~0.15 - 0.95 pg/L | Not specified in source | thermofisher.com |
| GC-MS/MS (Triple Quadrupole) | Soil (calculated) | ~0.015 - 0.095 ng/kg | Not specified in source | thermofisher.com |
| SBSE-TD-GC/MS | Water | 0.05 - 0.15 ng/L | Not specified in source | nih.gov |
Isomer-Specific Analysis and Characterization
The accurate environmental assessment of this compound requires isomer-specific analysis to distinguish it from the other 208 PCB congeners, which can co-exist in environmental samples and exhibit different physicochemical properties. The cornerstone of this analysis is high-resolution gas chromatography (HRGC). cdc.gov
The analytical process typically involves several key stages: extraction of PCBs from the sample matrix, cleanup to remove interfering compounds, and finally, instrumental analysis for separation and quantification. cdc.govcdc.gov Cleanup steps are critical and often involve techniques like gel permeation or adsorption chromatography using materials such as Florisil, silica gel, or activated carbon to separate PCBs from lipids and other co-extracted substances. cdc.govgov.bc.ca
Gas Chromatography (GC): The separation of individual PCB congeners is achieved using capillary GC columns. cdc.gov These columns are long (e.g., 30-80 meters) with a narrow internal diameter and are coated with a stationary phase, such as poly(5%-phenyl methyl)siloxane (e.g., DB-5 type) or specialized phases like DB-XLB, designed for PCB analysis. epa.govnih.gov The high resolving power of these columns allows for the separation of a large number of congeners based on their volatility and interaction with the stationary phase. cdc.govnih.gov
Detection and Characterization:
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most definitive technique for identifying and quantifying specific congeners. nih.govresearchgate.net After separation by the GC, the molecules enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. For PCB 140, the instrument would be set to monitor for its specific molecular ion cluster, providing a high degree of certainty in identification. epa.gov Low-resolution mass spectrometry (LRMS) is often operated in selected ion monitoring (SIM) mode to enhance sensitivity by only monitoring for a few specific ions characteristic of the target analyte. epa.gov
High-Resolution Mass Spectrometry (HRMS): When coupled with HRGC, HRMS (as in EPA Method 1668) offers unparalleled specificity and sensitivity. clu-in.org It can measure the mass of an ion with very high accuracy, allowing it to distinguish between compounds that may have the same nominal mass but different elemental compositions, thereby reducing interferences.
Tandem Mass Spectrometry (GC-MS/MS): This technique, using a triple quadrupole mass spectrometer, is an increasingly powerful tool for PCB analysis. thermofisher.com It provides an extra dimension of separation by selecting a specific parent ion for the congener of interest, fragmenting it, and then detecting a specific product ion. This process, known as selected reaction monitoring (SRM), significantly enhances selectivity and is effective at resolving isomers that may co-elute from the GC column. thermofisher.comsccwrp.org
The table below outlines the primary techniques used for the isomer-specific analysis and characterization of PCB 140.
| Technique | Principle | Key Advantages for PCB 140 Analysis | Reference |
|---|---|---|---|
| HRGC-ECD | Separation by high-resolution gas chromatography, detection by electron capture. | High sensitivity to chlorinated compounds. Used in methods like EPA 8082A. | cdc.govepa.gov |
| HRGC-LRMS (SIM) | Separation by HRGC, detection by low-resolution mass spectrometry monitoring specific ions. | Good balance of selectivity and sensitivity. Basis for methods like EPA 1628. | epa.gov |
| HRGC-HRMS | Separation by HRGC, detection by high-resolution mass spectrometry. | "State-of-the-art" method (e.g., EPA 1668). Extremely high selectivity and sensitivity, minimizes interferences. | cdc.govclu-in.org |
| GC-MS/MS (SRM) | Separation by GC, with two stages of mass analysis for high specificity. | Excellent selectivity for complex matrices; can resolve co-eluting isomers; a viable alternative to HRMS. | thermofisher.comsccwrp.org |
Ecotoxicological Implications and Biological Accumulation of 2,2 ,3,4,5,6 Hexachlorobiphenyl in Non Human Biota
Bioaccumulation and Biomagnification in Aquatic Food Webs
The persistence and lipophilic nature of 2,2',3,4,5,6-Hexachlorobiphenyl (B1329637) facilitate its accumulation in the fatty tissues of aquatic organisms. This process of bioaccumulation, where the concentration of a chemical increases in an organism over time, is a significant concern for aquatic ecosystems. The subsequent increase in concentration at successively higher levels in a food chain, known as biomagnification, can lead to significant toxicological risks for top predators.
Trophic Transfer and Food Web Magnification Factors (FWMFs)
Trophic transfer is the primary mechanism by which this compound moves through an aquatic food web. Organisms at lower trophic levels accumulate the compound from their environment, and when they are consumed by predators, the chemical is transferred and becomes more concentrated. The efficiency of this transfer is quantified by the Food Web Magnification Factor (FWMF), also referred to as the Trophic Magnification Factor (TMF). An FWMF greater than one indicates that the chemical is biomagnifying.
A study investigating 34 PCB congeners in the marine food web of the South China Sea, including this compound (also known as PCB 146), found a positive and significant correlation between the concentrations of this congener and the trophic levels of the biota, as indicated by δ¹⁵N values. This finding suggests that this compound does biomagnify in this marine ecosystem. However, the specific FWMF for this congener was not reported in the available literature. For PCBs in general, FWMFs have been found to vary depending on the specific congener and the characteristics of the food web, with values ranging from 1.5 to 6.6 in some studies. The hydrophobicity of a PCB congener, often expressed as the octanol-water partition coefficient (Kow), is a key factor influencing its biomagnification potential.
Gastrointestinal Magnification Mechanisms
The process of digestion can significantly influence the bioaccumulation of hydrophobic organic chemicals like this compound. While specific studies on the gastrointestinal magnification of this particular congener are not available, research on other hydrophobic compounds demonstrates that the digestion and absorption of food can lead to an increase in the chemical's fugacity (a measure of its escaping tendency) in the gastrointestinal tract. This "magnification" of fugacity drives the diffusion of the chemical into the organism's tissues, contributing to biomagnification. This mechanism is considered a key driver for the food chain accumulation of persistent organic pollutants.
Lipid Normalization and Concentration in Tissues
Given that this compound is lipophilic, it predominantly accumulates in the lipid-rich tissues of aquatic organisms. The lipid content of an organism can vary significantly depending on the species, age, season, and reproductive status. To account for this variability and to allow for more accurate comparisons of contaminant concentrations between different individuals and species, concentrations are often "lipid-normalized." This is achieved by dividing the concentration of the chemical in a tissue sample by the fraction of lipid in that sample.
Table 1: General Observations on PCB Bioaccumulation
| Parameter | Observation | Supporting Evidence |
| Bioaccumulation | PCBs, being lipophilic, accumulate in the fatty tissues of organisms. | The concentration of PCBs in organisms can be many times higher than in the surrounding water or sediment. |
| Biomagnification | PCB concentrations generally increase at higher trophic levels in a food web. | Studies have shown positive correlations between PCB concentrations and trophic levels (δ¹⁵N) in various ecosystems. |
| Lipid Content | Lipid content is a major factor influencing PCB concentrations in tissues. | Lipid normalization is a common practice to reduce variability in contaminant data. |
*This table presents general findings for PCBs as a chemical class due to the limited specific data for
Ecological Risk Assessment Methodologies
Receptor-Based Risk Characterization for Ecological Receptors
The toxicological effects of polychlorinated biphenyls (PCBs), including this compound, are often mediated through interactions with specific cellular receptors. A primary mechanism for many well-studied PCB congeners is their interaction with the aryl hydrocarbon receptor (AhR). However, not all PCBs exert their effects through this pathway. For non-dioxin-like PCBs, such as this compound, other receptor-mediated pathways are of significant concern in ecological risk assessment.
One such alternative pathway involves the ryanodine (B192298) receptors (RyRs), which are critical for regulating intracellular calcium signaling. Studies on other multi-ortho-substituted PCBs have demonstrated that they can sensitize RyRs, leading to disruptions in calcium homeostasis. This, in turn, can affect neuronal development and function. For instance, research on PCB 136 has shown that it can atropselectively sensitize RyRs, with one enantiomer having a more potent effect. nih.gov While direct studies on this compound's interaction with RyRs in ecological receptors are limited, its structural similarity to other ortho-substituted, non-dioxin-like PCBs suggests a potential for similar mechanisms of neurotoxicity.
The risk characterization for ecological receptors exposed to this compound must, therefore, consider these non-AhR mediated pathways. The traditional toxic equivalency factor (TEF) approach, which is based on AhR activation, is not sufficient for assessing the risks posed by non-dioxin-like congeners. researchgate.netepa.gov Instead, a more comprehensive approach that considers a wider range of toxicological endpoints and receptor interactions is necessary to adequately protect ecological receptors.
Structure-Activity Relationships in Ecotoxicological Response
Influence of Chlorination Pattern on Bioaccumulation Potential
The bioaccumulation potential of a PCB congener is strongly influenced by its degree and pattern of chlorination. mdpi.com Generally, as the number of chlorine atoms on the biphenyl (B1667301) structure increases, so does the lipophilicity of the molecule, leading to a greater tendency to accumulate in the fatty tissues of organisms. who.int This relationship, however, is not linear and is significantly modified by the specific positions of the chlorine atoms.
The chlorination pattern of this compound, with five chlorine atoms on one phenyl ring and one on the other, presents a unique case for bioaccumulation. The presence of ortho-substituted chlorines can influence the rate of metabolism. Congeners with fewer ortho-chlorines and adjacent unsubstituted carbon atoms are generally more susceptible to metabolic breakdown, which can reduce their bioaccumulation potential. Conversely, highly chlorinated congeners with multiple ortho-chlorines tend to be more resistant to metabolism and thus more persistent and bioaccumulative.
The table below illustrates the relationship between the number of chlorine atoms and the octanol-water partition coefficient (log Kow), a key indicator of bioaccumulation potential, for various chlorobiphenyls. A higher log Kow value generally corresponds to a greater potential for bioaccumulation.
| Compound | Number of Chlorine Atoms | Log Kow |
| Monochlorobiphenyl | 1 | 4.3 - 4.6 |
| Dichlorobiphenyl | 2 | 4.9 - 5.3 |
| Trichlorobiphenyl | 3 | 5.5 - 5.9 |
| Tetrachlorobiphenyl | 4 | 5.6 - 6.5 |
| Pentachlorobiphenyl | 5 | 6.1 - 7.0 |
| Hexachlorobiphenyl | 6 | 6.7 - 7.3 |
| Heptachlorobiphenyl | 7 | 6.7 - 7.6 |
| Octachlorobiphenyl | 8 | 7.1 - 8.1 |
| Nonachlorobiphenyl | 9 | 7.2 - 8.1 |
| Decachlorobiphenyl | 10 | 8.26 |
Data compiled from various sources.
As a hexachlorobiphenyl, this compound falls into a category of compounds with a high potential for bioaccumulation. Its specific substitution pattern will further refine this potential, with its resistance to metabolic degradation being a key determinant of its ultimate fate in biological systems.
Enantioselective Ecotoxicological Outcomes in Wild Populations
Many PCB congeners, including those with ortho-substitutions that restrict rotation around the biphenyl bond, are chiral and can exist as two non-superimposable mirror images called enantiomers or atropisomers. nih.gov This is the case for this compound. In the environment, these chiral PCBs are often introduced as racemic mixtures (equal amounts of both enantiomers). However, biological processes, such as enzymatic metabolism, can be stereoselective, leading to different fates and effects for each enantiomer. nih.gov
Studies on other chiral PCBs have demonstrated that enantioselective processes can lead to significant deviations from the original racemic ratio in wildlife tissues. For example, research on PCB 136 has shown that one enantiomer is preferentially metabolized, leading to an enrichment of the other in the organism. nih.gov This enantioselective metabolism can have significant toxicological implications, as the two enantiomers may exhibit different potencies and mechanisms of action. researchgate.net For instance, the neurotoxic effects of PCB 136 have been shown to be enantiospecific, with only one enantiomer being active in sensitizing ryanodine receptors. nih.gov
While specific data on the enantioselective ecotoxicological outcomes of this compound in wild populations are not extensively documented, the principles derived from studies of other chiral, non-dioxin-like PCBs are highly relevant. It is plausible that this congener also undergoes enantioselective biotransformation and disposition in various ecological receptors. This could result in one enantiomer being more persistent and bioaccumulative, and potentially more toxic, than the other. Consequently, assessing the ecotoxicological risk of this compound without considering its chirality may lead to an incomplete or inaccurate understanding of its true environmental impact. Future research should focus on elucidating the enantiomer-specific fate and effects of this compound in relevant wildlife species.
Source Apportionment and Historical Contamination Tracing of 2,2 ,3,4,5,6 Hexachlorobiphenyl
Identification of Primary and Secondary Sources
The environmental presence of 2,2',3,4,5,6-hexachlorobiphenyl (B1329637) is a direct result of its inclusion in commercial PCB mixtures and the subsequent release of these mixtures into the environment.
Legacy Industrial and Electrical Equipment Sources
Historically, the primary source of this compound was its inclusion as a component in commercial PCB mixtures. These mixtures were widely used as dielectric and coolant fluids in electrical equipment such as transformers and capacitors. epa.gov Aroclor 1260, a common commercial PCB mixture produced in the United States, was characterized by a high proportion of hexachlorobiphenyls. epa.gov Analysis of Aroclor 1260 has shown that it contains a significant percentage of hexachlorobiphenyls, and this compound (PCB 149) has been identified as a constituent of these technical mixtures. researchgate.netresearchgate.net Therefore, leaks, spills, and improper disposal of industrial and electrical equipment containing Aroclor 1260 and similar PCB mixtures are major historical and ongoing sources of PCB 149 contamination.
Table 1: Composition of Selected Aroclor Mixtures
| Aroclor | Chlorine Content (%) | Predominant Homologues | Presence of Hexachlorobiphenyls |
| 1242 | 42 | Tri-, Tetrachlorobiphenyls | Minor |
| 1254 | 54 | Pentachlorobiphenyls | Significant |
| 1260 | 60 | Hexa-, Heptachlorobiphenyls | Major |
This table provides a simplified overview of the composition of common Aroclor mixtures.
Disposal Sites and Landfill Contributions
Improper disposal of PCB-containing materials has led to significant environmental contamination, with landfills being a major secondary source of PCBs. nih.govcdc.gov Municipal and industrial waste landfills that accepted PCB-laden materials, such as old electrical equipment, construction debris, and industrial sludge, have become long-term reservoirs of these persistent organic pollutants. nih.gov Leachate from these landfills can contaminate groundwater and surrounding soil with a cocktail of chemicals, including various PCB congeners. researchgate.net While specific data on the concentration of this compound in landfill leachate is not extensively documented, its presence in commercial mixtures like Aroclor 1260 strongly suggests its release from these sites. researchgate.netresearchgate.net The anaerobic conditions within landfills can lead to the microbial dechlorination of more highly chlorinated PCBs, altering the congener profile of the released PCBs over time. nih.gov
Diffuse Sources and Atmospheric Deposition
Beyond point sources like industrial sites and landfills, this compound is also subject to long-range atmospheric transport and deposition, leading to its widespread distribution in the environment. nih.govnih.gov Volatilization from contaminated surfaces, including soils, water bodies, and landfills, introduces PCBs into the atmosphere. researchgate.net These airborne PCBs can then be transported over vast distances before being deposited in remote areas, far from their original sources. nih.gov
Studies have shown that atmospheric concentrations of PCBs are often higher in urban and industrial areas. researchgate.net For instance, research conducted in the Hudson River Estuary found that atmospheric deposition is a significant source of PCBs to the ecosystem. nih.gov A key finding from this study was that in the atmosphere of the estuary, PCB 149 was found to be racemic, meaning it had an equal mixture of its two enantiomeric forms. nih.gov This suggests that the atmospheric source is likely from the volatilization of unweathered, or unaltered, local pollution sources, as biological processes in soil and sediment tend to alter the enantiomeric ratio. nih.gov
Source Fingerprinting Techniques
To differentiate between various potential sources of this compound contamination, scientists employ sophisticated analytical techniques that examine the unique chemical characteristics of the congener.
Congener Profile Analysis for Source Identification
Each source of PCB contamination, whether it be a specific Aroclor mixture or a release from a particular industrial process, has a characteristic distribution of different PCB congeners, known as its congener profile or fingerprint. integral-corp.com By analyzing the congener profile of a contaminated environmental sample and comparing it to the profiles of known sources, it is possible to identify the likely origin of the contamination. researchgate.net
This compound (PCB 149) is recognized as an important indicator congener in some analytical methods for source apportionment. osti.gov For example, the European Committee for Standardization (CEN) includes PCB 149 in its list of 15 indicator congeners for PCB analysis. osti.gov The relative abundance of PCB 149 in a sample, in conjunction with the concentrations of other key congeners, can help to distinguish between different Aroclor mixtures and other potential sources. For instance, a high relative abundance of PCB 149 and other hexachlorobiphenyls would be indicative of contamination from Aroclor 1260. researchgate.netresearchgate.net
Chiral Signature Analysis for Source Differentiation
This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms called enantiomers. nih.gov In commercially produced PCB mixtures, chiral congeners like PCB 149 are present as a racemic mixture, with equal amounts of both enantiomers. nih.gov However, once released into the environment, biological processes can preferentially degrade one enantiomer over the other, leading to a non-racemic mixture. nih.gov This alteration of the enantiomeric ratio (ER) can be used as a powerful tool for source differentiation and for tracing the environmental fate of the compound.
A study of the Hudson River Estuary demonstrated the utility of chiral signature analysis for PCB 149. nih.gov Researchers found that while atmospheric samples of PCB 149 were racemic (ER ≈ 1.0), indicating a primary, unaltered source, the congener was non-racemic in the water, suspended matter, and phytoplankton. nih.gov The non-racemic signature in the aquatic phases pointed to a source that had undergone biological processing, such as the contaminated sediments from the Upper Hudson River. nih.gov This allowed the scientists to conclude that the delivery of historically contaminated sediment, rather than direct atmospheric deposition, was the primary driver of PCB 149 uptake into the estuary's food web. nih.gov
Environmental Remediation and Mitigation Strategies for 2,2 ,3,4,5,6 Hexachlorobiphenyl
Contaminated Site Assessment and Characterization
A thorough assessment and characterization of a site contaminated with 2,2',3,4,5,6-Hexachlorobiphenyl (B1329637) (PCB 149) is the foundational step for any remediation effort. This process involves a multi-faceted approach to determine the nature and extent of contamination.
A comprehensive site assessment begins with a detailed historical review to identify potential sources of PCB contamination, such as the use and disposal of industrial fluids in transformers and capacitors, or their presence in building materials like paints and caulks. stone-env.comwikipedia.org Site investigation activities are then planned to diagnose the degree and extent of contamination. stone-env.com This involves developing a conceptual site model and a robust sampling plan. stone-env.comepa.gov
Sampling and Analysis:
The characterization of a site contaminated with PCBs involves collecting various environmental media for analysis. For soil, samples are often collected from multiple depths to understand the vertical distribution of the contaminant. mdpi.com Surface soil samples can be collected using tools like spatulas, while core samples may be necessary for deeper contamination. epa.gov For porous surfaces such as concrete or masonry, core samples of the top 0.5 to 2 cm are recommended, as PCBs can migrate into these materials. epa.gov Non-porous surfaces like metal can be assessed using wipe samples. epa.gov
The primary analytical method for quantifying PCB congeners, including this compound, is Gas Chromatography (GC) coupled with a detector, most commonly an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) . dntb.gov.ua Sample preparation is a critical step and typically involves:
Extraction: Using methods like Soxhlet or sonication with solvents such as a hexane (B92381)/dichloromethane (B109758) mixture. mdpi.com
Cleanup: Removing interfering compounds from the extract using techniques like column chromatography with silica (B1680970) gel or treatment with activated copper. mdpi.comresearchgate.net
The data generated from these analyses are used to create a detailed map of the contamination, guiding the selection and design of the most appropriate remediation strategies. stone-env.combstiweb.com
In-situ Remediation Technologies
In-situ remediation involves treating the contaminant in place without excavating the contaminated soil or sediment. This approach is often preferred as it is less disruptive to the site.
Bioremediation Approaches (e.g., Enhanced Natural Degradation)
Bioremediation utilizes microorganisms to break down contaminants into less harmful substances. For highly chlorinated PCBs like this compound, anaerobic microbial degradation is a key process. frontiersin.orgregulations.gov
Anaerobic Reductive Dechlorination: Under anaerobic (oxygen-free) conditions, specific bacteria can remove chlorine atoms from the biphenyl (B1667301) structure in a process called reductive dechlorination. regulations.gov This process is significant because it can reduce the toxicity of PCBs and transform highly chlorinated congeners into less chlorinated forms that are more amenable to aerobic degradation. regulations.gov
Research has specifically demonstrated the microbial reductive dechlorination of this compound (PCB 149). Studies using microcosms of lake sediment have shown that indigenous microbial communities can dechlorinate PCB 149. clu-in.org A key organism identified in this process is the bacterium Dehalococcoides mccartyi CG1, which has been shown to dechlorinate PCB 149. researchgate.net The dechlorination process can be enantioselective, meaning the bacterium may preferentially degrade one of the two chiral forms of the PCB 149 molecule. researchgate.net
Enhanced Natural Degradation: The natural degradation process can be enhanced by stimulating the indigenous microbial populations (biostimulation) or by introducing specific microorganisms to the site (bioaugmentation). nih.gov Biostimulation can involve the addition of nutrients or electron donors like acetate (B1210297) and lactate (B86563) to the contaminated environment to encourage the growth and activity of dechlorinating bacteria. nih.gov While the concept of bioaugmentation for PCB remediation exists, its application requires careful consideration of delivering the microorganisms effectively to the hydrophobic, soil-bound contaminants. nih.gov
Table 1: Microbial Degradation Studies Involving this compound (PCB 149)
| Organism/System | PCB Congener(s) | Key Findings | Reference |
| Dehalococcoides mccartyi CG1 | PCB 149, PCB 174 | Demonstrated enantioselective dechlorination of PCB 149. | researchgate.net |
| Lake Hartwell Sediment Microcosms | PCB 149, PCB 132, Aroclor 1254 | Showed changes in enantiomeric fractions during microbial reductive dechlorination of PCB 149. | clu-in.org |
| Anabaena PD-1 (Cyanobacterium) | Aroclor 1242 (containing PCB 149) | Showed a 38.0% degradation of PCB 149. | nih.gov |
Chemical Dechlorination Techniques (e.g., Activated Metal Treatment Systems)
In-situ chemical reduction (ISCR) involves introducing a chemical reductant into the subsurface to degrade contaminants.
Activated Metal Treatment Systems: One promising technology involves the use of zero-valent metals, most notably zero-valent iron (ZVI) , as a reducing agent. nih.govnasa.gov ZVI can donate electrons that facilitate the reductive dechlorination of chlorinated compounds. nih.gov While the direct application of ZVI for the in-situ remediation of this compound is not extensively detailed in the provided search results, the general principle is a recognized remediation approach for chlorinated hydrocarbons.
A specific application, the Activated Metal Treatment System (AMTS) , has been developed as a paste-like formulation that can be applied to surfaces to extract and degrade PCBs. anchorqea.comucf.edu This system often uses zero-valent magnesium (ZVMg) ball-milled with activated carbon in an acidified solvent. ucf.edu A study testing a modified AMTS formula on PCB-contaminated paint on metal and concrete surfaces showed significant reductions in PCB concentrations on non-porous metal surfaces (94% average reduction). anchorqea.com However, its effectiveness on porous concrete was much lower (12% average reduction), and it did not reduce concentrations to below hazardous waste levels in that specific trial. anchorqea.com The efficacy of this system is highly dependent on the specific PCB congeners and the material being treated. anchorqea.com
Immobilization and Containment Strategies
Immobilization techniques aim to reduce the mobility and bioavailability of contaminants in the soil and sediment, thereby minimizing the risk of exposure and migration.
Activated Carbon: Activated carbon (AC) is a widely used amendment for the in-situ immobilization of hydrophobic organic contaminants like PCBs. frontiersin.org Due to its vast surface area and porous structure, AC effectively adsorbs PCBs from the surrounding environment, binding them within its matrix. nih.govnih.gov This process reduces the concentration of freely dissolved PCBs in the porewater, making them less available for uptake by organisms. clu-in.org Field studies have demonstrated that applying AC to contaminated sediments can significantly reduce PCB bioaccumulation in benthic invertebrates and lower PCB uptake in passive samplers by over 80-90%. nih.govclu-in.org While these studies prove the effectiveness of AC for general PCB contamination, specific data on the immobilization of 2,2',3,4,5,6-Hexachlorobhenyl was not found.
Organoclays: Organoclays, which are clay minerals modified with organic molecules, also show promise for immobilizing PCBs in contaminated soils. researchgate.net These materials can effectively bind PCBs, reducing their mobility and bioavailability, which in turn limits their uptake by plants. researchgate.net
Containment strategies, such as capping contaminated sediment with clean material or installing physical barriers, are also employed to isolate the contamination, but these are considered management controls rather than treatment. clu-in.org
Ex-situ Remediation Technologies
Ex-situ remediation involves the excavation of contaminated soil or sediment for treatment either on-site or at a specialized facility.
Thermal Desorption and Incineration
Thermal treatment methods are highly effective for the destruction of PCBs.
Thermal Desorption: This technology uses heat to volatilize contaminants from the soil or sediment, separating them from the solid matrix. mdpi.com The process can be applied ex-situ in a dedicated plant. The contaminated soil is heated to temperatures typically between 320°C and 560°C for semi-volatile compounds like PCBs. bstiweb.com The volatilized PCBs are then collected from the off-gas and treated, often by incineration. clu-in.orgmdpi.com Studies have shown that thermal desorption can achieve removal efficiencies of over 98% for general PCBs from contaminated soil, with destruction efficiencies exceeding 93% when combined with additives like sodium hydroxide (B78521) at 600°C. nih.gov While this is a proven technology for PCBs, specific operational data and efficiency for this compound are not detailed in the available research.
Incineration: High-temperature incineration is a well-established and specified technology for the ultimate destruction of PCBs. nih.gov Contaminated materials are fed into an incinerator operating at temperatures between 870°C and 1200°C. frontiersin.org This process can achieve destruction and removal efficiencies of up to 99.9999% for PCBs. clu-in.org While highly effective, incineration is an ex-situ method that requires excavation and transport of the contaminated material and can be associated with public concern and the potential, if not properly controlled, for the formation of other hazardous byproducts. clu-in.orgclu-in.org
Table 2: Ex-situ Thermal Treatment Performance for PCBs
| Technology | Temperature Range (°C) | Removal/Destruction Efficiency | Key Findings | Reference |
| Thermal Desorption with NaOH | 300 - 600 | Up to 99.0% Removal, 93.6% Destruction | The presence of NaOH enhanced PCB dechlorination and overall efficiency. | nih.gov |
| Thermal Desorption with CuCl₂ | 300 - 600 | Up to 98.1% Removal, 93.9% Destruction | CuCl₂ promoted PCB removal and destruction but also catalyzed PCDF formation at lower temperatures. | nih.gov |
| High-Temperature Incineration | 870 - 1200 | >99.9999% | Considered a highly effective, albeit ex-situ, destruction technology for PCBs. | clu-in.org |
Chemical Extraction and Treatment
Chemical extraction and subsequent treatment are critical steps in the remediation of soils, sediments, and other solid matrices contaminated with this compound. The goal of extraction is to physically separate the contaminant from the matrix, concentrating it for more efficient treatment.
Chemical Extraction
A widely used and effective method for extracting PCBs from solid samples is Accelerated Solvent Extraction (ASE) , also known as Pressurized Fluid Extraction (PFE). This technique utilizes common solvents at elevated temperatures and pressures to enhance the extraction efficiency and reduce extraction time and solvent consumption compared to traditional methods like Soxhlet extraction. thermofisher.comanaliticaweb.com.br The choice of solvent is critical for achieving high extraction recoveries. A mixture of hexane and acetone (B3395972) is commonly employed for the extraction of PCBs from soil. researchgate.net
Research on the extraction of various PCB congeners from soil has demonstrated the effectiveness of ASE. For instance, a study on the determination of PCBs in soil using a hexane/acetone mixture for extraction reported specific recovery rates for various congeners, including 2,2',3,4',5',6-hexachlorobiphenyl (B1196439) (PCB 149). researchgate.net
Table 1: Recovery of 2,2',3,4',5',6-Hexachlorobiphenyl (PCB 149) using Accelerated Solvent Extraction
| Matrix | Extraction Solvent | Recovery Rate (%) | Reference |
|---|---|---|---|
| Soil | Hexane/Acetone | 97 | researchgate.net |
This table is interactive. Click on the headers to sort.
Following extraction, the resulting solvent contains a concentrated form of the PCB, which can then be subjected to various treatment technologies.
Chemical Treatment
While extensive research exists for the chemical treatment of PCB mixtures and some specific congeners, literature focusing solely on the chemical treatment of this compound is limited. However, general principles of PCB degradation are applicable. One of the primary goals of chemical treatment is the dechlorination of the biphenyl molecule, which reduces its toxicity.
Technologies that have been investigated for the destruction of PCBs include:
Incineration: High-temperature incineration is a well-established technology for the destruction of PCBs, but it can be costly and may produce hazardous byproducts if not properly controlled. frontiersin.org
Gas-Phase Chemical Reduction: This involves processes like base-catalyzed decomposition (BCD) which uses a reagent to strip chlorine atoms from the biphenyl structure at elevated temperatures.
Chemical Dechlorination: Various chemical reagents have been studied to dechlorinate PCBs in liquid or semi-solid phases.
It is important to note that the effectiveness of these treatments can vary significantly depending on the specific PCB congener and the matrix in which it is found. Further research is needed to determine the most effective chemical treatment methods specifically for this compound.
Monitoring and Verification of Remediation Effectiveness
Continuous monitoring and thorough verification are indispensable components of any remediation project involving this compound. These processes ensure that the cleanup efforts have successfully reduced contaminant concentrations to levels that are protective of human health and the environment. epa.gov
Analytical Methods for Monitoring
The standard and most reliable method for the analysis of PCBs, including this compound, is Gas Chromatography (GC) coupled with a sensitive detector. thermofisher.com
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique that provides both qualitative and quantitative information, allowing for the definitive identification and quantification of specific PCB congeners. thermofisher.com
Gas Chromatography with Electron Capture Detection (GC-ECD): GC-ECD is highly sensitive to halogenated compounds like PCBs and is often used for routine monitoring. nih.gov
A recent study on the analysis of PCBs in fish roe provides specific performance data for the determination of 2,2',3,4',5',6-hexachlorobiphenyl (PCB 149) using GC. potravinarstvo.com
Table 2: Analytical Method Performance for 2,2',3,4',5',6-Hexachlorobiphenyl (PCB 149)
| Parameter | Value | Reference |
|---|---|---|
| Retention Time (Rt) | 42.55 min | potravinarstvo.com |
| Limit of Quantification (LOQ) | 0.001 mg/kg | potravinarstvo.com |
| Limit of Detection (LOD) | 0.0003 mg/kg | potravinarstvo.com |
| Recovery Percentage | 81.5% - 107% | potravinarstvo.com |
| Relative Standard Deviation (RSD) | 1.36% - 6.21% | potravinarstvo.com |
This table is interactive. Click on the headers to sort.
These performance characteristics demonstrate that reliable and accurate methods are available for monitoring the concentration of 2,2',3,4',5',6-hexachlorobiphenyl in environmental samples at very low levels.
Verification of Remediation
Verification of remediation effectiveness involves a systematic sampling and analysis program designed to confirm that the cleanup objectives have been met. epa.gov This typically includes:
Developing a Sampling Plan: A statistically valid sampling plan is created to collect representative samples from the remediated area. epa.gov
Post-Remediation Sampling: Soil, sediment, and/or water samples are collected after the remediation activities have been completed.
Laboratory Analysis: The collected samples are analyzed for 2,2',3,4',5',6-hexachlorobiphenyl using validated analytical methods like GC-MS.
Data Evaluation: The analytical results are compared against the pre-defined cleanup goals to determine the success of the remediation.
Quality Assurance/Quality Control (QA/QC)
Strict quality assurance and quality control (QA/QC) protocols are essential throughout the monitoring and verification process to ensure the reliability and defensibility of the data. omnidexcn.comlevisonenterprises.comelepcb.com Key QA/QC elements include:
Method Blanks: Analyzing a clean sample to ensure that there is no contamination from the laboratory environment or reagents. nih.gov
Spiked Samples: Adding a known amount of 2,2',3,4',5',6-hexachlorobiphenyl to a sample to assess the accuracy of the analytical method. nih.gov
Duplicate Samples: Analyzing a second portion of a sample to check the precision of the method.
Certified Reference Materials (CRMs): Analyzing a material with a known concentration of the target compound to verify the accuracy of the laboratory's analysis. nih.gov
By implementing robust chemical extraction and treatment technologies, coupled with rigorous monitoring and verification procedures, the risks posed by this compound contamination can be effectively managed and mitigated.
Advanced Modeling and Predictive Approaches in Environmental Research of 2,2 ,3,4,5,6 Hexachlorobiphenyl
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its physicochemical properties and biological activities, respectively. For 2,2',3,4,5,6-Hexachlorobiphenyl (B1329637), these models are pivotal in predicting its environmental behavior.
Prediction of Environmental Partitioning Coefficients (e.g., Log KOW, Log KOA)
The environmental partitioning of this compound is largely governed by its partitioning coefficients, such as the octanol-water partition coefficient (KOW) and the octanol-air partition coefficient (KOA). These coefficients determine how the compound distributes itself between different environmental compartments like water, soil, and air.
The logarithm of the octanol-water partition coefficient (Log KOW) is a key parameter in assessing the lipophilicity and potential for bioaccumulation of a chemical. A higher Log KOW value indicates a greater tendency to partition into fatty tissues. For this compound, the predicted XLogP3 value, a computational estimation of Log KOW, is 7.1. nih.gov The Log KOA, on the other hand, describes the partitioning between octanol (B41247) and air and is crucial for understanding the compound's long-range atmospheric transport potential.
QSPR models utilize various molecular descriptors to predict these partitioning coefficients. For instance, models may consider the compound's molecular weight, surface area, and specific structural features to estimate its partitioning behavior. The accuracy of these predictions is vital for subsequent environmental fate modeling.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 360.9 g/mol | nih.gov |
| XLogP3 (Log KOW) | 7.1 | nih.gov |
| IUPAC Name | 1,2,4-trichloro-3-(2,4,5-trichlorophenyl)benzene | nih.gov |
This table is interactive. Click on the headers to sort.
Predictive Models for Biotransformation Rates
Biotransformation is a critical process that can alter the structure and toxicity of this compound in organisms. Predictive models for biotransformation rates are being developed to estimate how quickly this compound might be metabolized by living organisms, such as fish. nih.gov These models often take the form of QSARs, which relate the molecular structure of the compound to its metabolic half-life. nih.gov
Quantum Chemical and Topological Descriptors in Predictive Models
To enhance the predictive power of QSPR and QSAR models, quantum chemical and topological descriptors are employed. Quantum chemical descriptors are derived from the electronic structure of the molecule and can provide insights into its reactivity and intermolecular interactions. These can be calculated using various levels of theory, such as Hartree-Fock (HF) and Density Functional Theory (B3LYP). nih.gov
Topological descriptors are numerical values that characterize the topology of a molecule, such as the arrangement of atoms and bonds. These descriptors can capture information about the size, shape, and branching of the this compound molecule. The use of these advanced descriptors allows for the development of more accurate and mechanistically interpretable models for predicting properties like pKa and, by extension, other environmentally relevant parameters. nih.gov For example, 3D-QSAR studies on hydroxylated PCBs have utilized such descriptors to understand their binding to estrogen receptors, highlighting the importance of the hydroxyl group's position and orientation. nih.gov
Multimedia Environmental Fate and Transport Models
Multimedia environmental fate and transport models are comprehensive tools that simulate the movement and distribution of chemicals throughout the environment, considering various compartments such as air, water, soil, and biota.
Fugacity-Based Models for Environmental Distribution
Fugacity models, pioneered by Mackay, are a cornerstone of multimedia environmental modeling. nih.govulisboa.pt Fugacity represents a chemical's "escaping tendency" from a particular phase and is used to describe the equilibrium partitioning and transport of chemicals between different environmental compartments. ulisboa.pttul.cz These models can range in complexity from simple equilibrium (Level I) to dynamic, non-equilibrium systems (Level IV). ulisboa.pt
For a persistent and bioaccumulative compound like this compound, fugacity models can be used to predict its long-term distribution in the environment. nih.gov By inputting the compound's physicochemical properties (such as vapor pressure, water solubility, and partitioning coefficients) and emission rates, these models can estimate its steady-state concentrations in various environmental media. researchgate.net This allows for an assessment of where the compound is likely to accumulate and which transport pathways are most significant.
Nested Multimedia Fate and Transport Models (e.g., NEM)
To address the challenge of modeling environmental contaminants on both global and local scales, nested multimedia fate and transport models have been developed. The Nested Exposure Model (NEM) is one such example. rsc.orgrsc.org These models allow for a high-resolution analysis of a specific target region within a global-scale model, without being computationally prohibitive. rsc.org
While the provided search results specifically mention the application of NEM to PCB-153, the principles and framework of such a model are directly applicable to this compound. rsc.orgrsc.org A nested model could be used to simulate the long-range atmospheric transport of PCB 149 to a remote region and then, with higher resolution, model its fate and transport within that local ecosystem. This approach is crucial for understanding the exposure of sensitive environments to persistent organic pollutants that undergo global transport. Other models like SimpleBox also employ a nested structure, connecting regional and continental scales. researchgate.netcefic-lri.org
Regional and Global Transport Modeling
The environmental fate of this compound, a persistent organic pollutant (POP), is governed by its physicochemical properties, which facilitate its movement across vast distances. Its semi-volatile nature allows it to partition between the atmosphere, water, soil, and biota, leading to a global distribution far from its original sources. capes.gov.brnih.gov Complex computational models are essential tools for simulating and predicting this long-range transport.
Global and regional transport of hexachlorobiphenyls is primarily driven by atmospheric and oceanic processes. ntnu.nonih.gov Atmospheric transport is considered the most significant pathway for the global dispersion of PCBs. capes.gov.brntnu.no Models designed to simulate this transport, such as global chemistry-transport models (CTMs) and general circulation models (GCMs), incorporate data on emissions, meteorological conditions, and the chemical's properties to forecast its distribution. researchgate.netcopernicus.org
A key phenomenon in the atmospheric transport of compounds like this compound is the "grasshopper effect," where these substances volatilize from warmer regions, travel through the atmosphere, and are then deposited in cooler, higher-latitude environments like the Arctic. ntnu.no This process of repeated deposition and revolatilization contributes to the accumulation of PCBs in polar regions. researchgate.net
The models used to predict this transport are complex and require numerous parameters. Below is a table of key input parameters that are crucial for modeling the transport of a hexachlorobiphenyl.
Table 1: Key Parameters for Modeling the Environmental Transport of a Hexachlorobiphenyl
| Parameter | Description | Relevance to Transport Modeling |
| Vapor Pressure | The pressure exerted by the vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Determines the rate of volatilization from soil and water surfaces into the atmosphere. |
| Henry's Law Constant | A measure of the partitioning of a chemical between water and the overlying air. | Influences the exchange between water bodies and the atmosphere. |
| Octanol-Water Partition Coefficient (Kow) | The ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium. | Indicates the tendency of the compound to adsorb to organic matter in soil and sediment, affecting its mobility. |
| Octanol-Air Partition Coefficient (Koa) | The ratio of a chemical's concentration in octanol to its concentration in the air at equilibrium. | Important for modeling the partitioning between the atmosphere and terrestrial vegetation. |
| Atmospheric Half-Life | The time it takes for the concentration of the compound in the atmosphere to be reduced by half due to degradation processes. | Determines the persistence of the compound in the atmosphere and its potential for long-range transport. |
These models have demonstrated that congeners with properties that favor deposition are less likely to undergo long-range transport. researchgate.net Climate change is expected to influence the transport of PCBs, with rising temperatures potentially increasing their volatilization and mobility in the environment. ntnu.no
Food Web Bioaccumulation Modeling
Once this compound enters an ecosystem, particularly an aquatic one, it is subject to bioaccumulation in the food web. Food web bioaccumulation models are computational tools designed to predict the concentration of chemicals in a variety of organisms. nih.govnih.gov These models are crucial for assessing the potential risks to wildlife and humans who consume contaminated fish. nih.gov
These models work by simulating the uptake and elimination of the chemical in different species within the food web. The models account for the chemical's properties and the ecological characteristics of the organisms, such as their diet, growth rate, and lipid content. nih.gov
Trophic transfer models focus on the movement and increasing concentration of substances like this compound at successively higher levels in the food chain, a process known as biomagnification. A prominent example of such a model is the one developed by Arnot and Gobas, which is widely used for assessing the bioaccumulation potential of organic chemicals in aquatic food webs. nih.govresearchgate.netarnotresearch.com
These models use key metrics to quantify bioaccumulation:
Bioconcentration Factor (BCF): The ratio of a chemical's concentration in an organism to its concentration in the surrounding water, assuming uptake is from the water only.
Bioaccumulation Factor (BAF): The ratio of a chemical's concentration in an organism to its concentration in the water, considering uptake from all environmental sources, including food.
Biomagnification Factor (BMF): The ratio of a chemical's concentration in a predator to its concentration in its prey. A BMF greater than one indicates that the chemical is biomagnifying.
The table below provides a simplified, illustrative example of how the concentration of a hexachlorobiphenyl might increase through a generic aquatic food web.
Table 2: Illustrative Trophic Transfer of a Hexachlorobiphenyl in an Aquatic Food Web
| Trophic Level | Organism Example | Assumed Diet | Theoretical Concentration (relative units) |
| 1 | Phytoplankton | - | 1 |
| 2 | Zooplankton | Phytoplankton | 10 |
| 3 | Small Fish (e.g., Smelt) | Zooplankton | 100 |
| 4 | Large Fish (e.g., Trout) | Small Fish | 1,000 |
| 5 | Piscivorous Bird (e.g., Cormorant) | Large Fish | 10,000 |
This table is for illustrative purposes only and does not represent measured data for this compound.
Bioenergetic models of accumulation offer a more detailed approach by linking the toxicokinetics of a chemical to the metabolic processes of an organism. capes.gov.brcdnsciencepub.com These models are based on the principle that an organism's energy budget (energy intake, use, and storage) dictates its exposure to and elimination of contaminants.
A foundational model in this area was developed by Norstrom and colleagues, which successfully predicted PCB concentrations in yellow perch by coupling pollutant biokinetics with fish energetics. capes.gov.brcdnsciencepub.com The model considers that the uptake of a pollutant from food is related to the caloric requirements for respiration and growth. capes.gov.br Similarly, uptake from water is linked to the volume of water passing over the gills for respiration. capes.gov.br
Key inputs for a bioenergetic model include:
Physiological parameters of the organism: such as body weight, growth rate, and metabolic rate.
Environmental conditions: particularly temperature, which influences metabolic rate and growth.
Chemical properties: including assimilation efficiencies from the diet and across the gills.
Seasonal variations are a critical component of these models, as factors like water temperature and the organism's lipid cycle can significantly alter PCB elimination rates. nih.govnih.gov For instance, fish may have slower elimination of PCBs at colder temperatures. nih.gov
Table 3: Key Inputs for a Bioenergetic Model of PCB Accumulation in Fish
| Model Input Category | Specific Parameter | Description |
| Fish Physiology | Body Weight (g) | Influences metabolic rate and caloric demand. |
| Growth Rate ( g/day ) | Dilutes the concentration of the chemical in the fish's tissues ("growth dilution"). | |
| Lipid Content (%) | Affects the storage capacity for lipophilic compounds like PCBs. | |
| Environmental | Water Temperature (°C) | Controls the fish's metabolic rate and activity level. |
| Contaminant | Concentration in Water (ng/L) | The baseline exposure level for uptake via gills. |
| Concentration in Diet (ng/g) | The exposure level from consuming contaminated prey. | |
| Gill Uptake Efficiency (%) | The percentage of the chemical absorbed from water passing over the gills. | |
| Dietary Assimilation Efficiency (%) | The percentage of the chemical absorbed from ingested food. | |
| Elimination Rate Constant (1/day) | The rate at which the chemical is cleared from the fish's body. |
By integrating these factors, bioenergetic models can provide highly specific predictions of contaminant concentrations in different size and age classes of fish under varying environmental conditions. nih.gov
Research Gaps, Emerging Issues, and Future Scientific Directions
Uncharacterized Biotransformation Pathways and Metabolites in Diverse Biota
While the biotransformation of 2,2',3,4,5,6-hexachlorobiphenyl (B1329637) (PCB 136) has been studied, particularly in laboratory animals, significant gaps exist in our understanding of its metabolic fate in a wider range of organisms. The metabolism of PCBs is known to be species-specific and can lead to the formation of hydroxylated metabolites (OH-PCBs) that may be more toxic than the parent compound. nih.govnih.gov
Current research has shown that in rats, PCB 136 is metabolized by P450 enzymes to form 4-OH-PCB 136, 5-OH-PCB 136, and 4,5-diOH-PCB 136. nih.gov The formation of these metabolites is sex-dependent and influenced by the induction of specific P450 enzymes. nih.gov However, the metabolic pathways in other environmentally relevant species, such as various fish, invertebrates, and birds, are largely uncharacterized. Identifying and quantifying the full spectrum of metabolites in these organisms is crucial for a comprehensive ecological risk assessment. Future research should focus on in vivo and in vitro studies using a variety of organisms to elucidate these uncharacterized biotransformation pathways and identify novel metabolites.
Refinement of Source Apportionment Methodologies for Complex Mixtures
Identifying the specific sources of this compound in the environment is a complex challenge. usgs.govresearchgate.net PCBs were historically used in various industrial applications, leading to widespread environmental contamination. noaa.gov While production was banned, these compounds persist and are released from various sources, including old equipment, landfills, and contaminated sediments. noaa.govclu-in.org
Current source apportionment methods, such as positive matrix factorization (PMF), have been used to identify potential sources of PCBs in complex environmental mixtures. researchgate.netmdpi.com These models analyze the patterns of different PCB congeners to trace them back to their origins. researchgate.netresearchgate.net However, the accuracy of these models can be limited by the weathering and transformation of PCB mixtures in the environment, which alters their original congener profiles. researchgate.net
Future research should focus on refining these methodologies by:
Developing more sophisticated models that can account for environmental alteration processes.
Integrating data from multiple environmental compartments (air, water, sediment, biota) to create a more holistic picture of PCB sources and transport. researchgate.net
Identifying and utilizing unique chemical tracers associated with specific PCB sources. researchgate.net
Predictive Modeling for Long-Term Environmental Behavior in Changing Climates
Understanding the long-term fate and transport of this compound is essential for predicting its future environmental impact. Climate change is expected to alter various environmental processes that can influence the behavior of persistent organic pollutants like PCBs. nih.govresearchgate.netntnu.no For example, rising global temperatures can increase the volatilization of PCBs from soil and water, leading to enhanced long-range atmospheric transport. nih.govntnu.no Changes in precipitation patterns and extreme weather events can also affect the transport and deposition of PCBs. nih.gov
Predictive models are crucial tools for forecasting the long-term environmental behavior of chemicals under different climate change scenarios. epa.govnih.govresearchgate.netnih.gov However, current models often have limitations in their ability to accurately predict the complex interactions between climate variables and the environmental fate of specific PCB congeners.
Future research should focus on:
Developing more sophisticated and validated predictive models that incorporate the effects of climate change on key environmental processes. researchgate.net
Gathering long-term monitoring data to calibrate and validate these models. nih.gov
Using these models to assess the potential for remobilization of "legacy" PCBs from environmental reservoirs such as contaminated sediments and soils.
Development of Novel Remediation Technologies for Highly Contaminated Sites
Significant efforts have been made to remediate sites heavily contaminated with PCBs. clu-in.orgfrontiersin.orgepa.govepa.gov Conventional methods often involve excavation and disposal in landfills or incineration, which can be costly and disruptive to ecosystems. clu-in.orgfrontiersin.org Therefore, there is a pressing need for the development of innovative and sustainable in-situ remediation technologies.
Promising novel remediation technologies for PCBs include:
Bioremediation: This approach utilizes microorganisms that can break down PCBs into less harmful substances. clu-in.orgfrontiersin.org Research is ongoing to enhance the effectiveness of bioremediation through techniques like biostimulation and bioaugmentation. frontiersin.org
Activated Carbon-Based Technologies: Activated carbon can be applied to contaminated sediments to bind PCBs and reduce their bioavailability to organisms. clu-in.orgfrontiersin.orgnih.gov Technologies like SediMite®, which delivers activated carbon in pellet form, offer a less invasive remediation option. nih.gov
Nanoremediation: The use of nanoscale zero-valent iron (nZVI) particles has shown potential for the reductive dehalogenation of PCBs. frontiersin.org
Supercritical Fluid Extraction: This technique uses supercritical fluids, like carbon dioxide, to extract PCBs from contaminated soils and sediments. researchgate.net
Future research should focus on optimizing these novel technologies, assessing their long-term effectiveness and potential ecological impacts, and developing cost-effective strategies for their large-scale application at highly contaminated sites. clu-in.orgfrontiersin.org
Advanced Analytical Techniques for Ultra-Trace Detection and Isomer Specificity
Accurate and sensitive analytical methods are fundamental to all aspects of research on this compound. The ability to detect this compound at ultra-trace levels and to differentiate it from its numerous isomers is critical for environmental monitoring, source apportionment, and toxicological studies. cdc.govperkinelmer.commeasurlabs.com
High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the current state-of-the-art for congener-specific PCB analysis. cdc.govclu-in.org However, there is always a need for further advancements to improve sensitivity, reduce analysis time, and lower costs.
Future directions in analytical chemistry for PCBs should include:
The development of novel stationary phases for gas chromatography that can provide enhanced separation of complex PCB mixtures.
The exploration of new ionization techniques and mass analyzers for mass spectrometry to improve detection limits and specificity.
The development of rapid and field-portable analytical methods for screening and preliminary assessment of PCB contamination.
The advancement of techniques for the analysis of PCB metabolites and transformation products in complex biological and environmental matrices.
Q & A
Basic Research Questions
Q. How is 2,2',3,4,5,6-hexachlorobiphenyl identified and quantified in environmental samples?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identification and quantification. Use a DB-5MS capillary column (30 m × 0.25 mm × 0.25 μm) with electron capture detection (ECD) or high-resolution mass spectrometry (HRMS) for enhanced specificity. Calibrate with certified reference materials (CRMs) such as 10 µg/mL solutions in isooctane (e.g., PCB-143, CAS 68194-15-0) . Isotope dilution with deuterated analogs (e.g., 2,3,3′,4,5,5′-hexachlorobiphenyl-d3) improves accuracy in complex matrices .
Q. What are the critical considerations for handling and storing this compound standards?
- Best Practices :
- Store solutions in amber glass vials at –20°C to prevent photodegradation.
- Use isooctane as a solvent due to its low reactivity and compatibility with GC systems .
- Verify purity via orthogonal methods (e.g., GC-ECD vs. GC-HRMS) to confirm absence of co-eluting congeners .
Q. How do chlorination patterns influence the physicochemical properties of hexachlorobiphenyls?
- Key Factors :
- The position of chlorine substituents affects solubility, vapor pressure, and bioaccumulation. For example, this compound (PCB-143) has a lower log Kow (~6.2) compared to ortho-substituted congeners due to reduced planarity .
- Use computational tools (e.g., EPI Suite) to predict environmental persistence and partition coefficients .
Advanced Research Questions
Q. How can researchers resolve discrepancies in toxicity data between structurally similar hexachlorobiphenyl congeners?
- Analytical Approach :
- Perform congener-specific analysis to isolate effects. For example, PCB-143 (2,2',3,4,5,6'-substituted) exhibits higher neurotoxicity in rodent models compared to PCB-142 (2,2',3,4,5,5'-substituted) due to differences in aryl hydrocarbon receptor (AhR) binding .
- Validate findings using in vitro assays (e.g., CYP1A1 induction in HepG2 cells) to correlate structure-activity relationships .
Q. What experimental designs are optimal for assessing long-term endocrine disruption by this compound?
- Protocol Recommendations :
- Use neonatal exposure models in Sprague-Dawley rats (e.g., 0.1–10 µg/kg/day via lactation) to mimic transgenerational effects. Monitor sperm motility, testosterone levels, and testicular histopathology at 90–120 days post-exposure .
- Pair with metabolomic profiling (LC-QTOF-MS) to identify disrupted steroidogenesis pathways .
Q. How can researchers model the environmental fate of this compound in aquatic systems?
- Modeling Framework :
- Apply fugacity-based models (e.g., QWASI) to predict partitioning into sediment (Kd ≈ 10^4 L/kg) and biota (BCF ~10^5 in fish). Incorporate photodegradation half-lives (t1/2 = 15–30 days in surface water) derived from solar simulator experiments .
- Validate with field data from PCB-contaminated estuaries using passive samplers (e.g., PE sheets) .
Data Contradiction Analysis
Q. Why do reported half-lives of this compound vary across studies?
- Resolution Strategies :
- Discrepancies arise from matrix effects (e.g., organic carbon content in soil vs. water). Normalize degradation rates using reference congeners (e.g., PCB-153) in parallel experiments .
- Control for microbial activity via sterile/non-sterile experimental splits .
Reference Tables
| Property | Value for PCB-143 | Source |
|---|---|---|
| Molecular Weight | 360.8782 g/mol | |
| CAS Number | 68194-15-0 | |
| Log Kow (Octanol-Water) | 6.2 (predicted) | |
| GC Retention Time (DB-5MS) | 23.4 min | |
| Toxicity (LD50 in rats) | 1.2 mg/kg (oral) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
